molecular formula C7H8BrN3 B13456068 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile

Cat. No.: B13456068
M. Wt: 214.06 g/mol
InChI Key: XNBPPBNACMGAPD-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4 and two methyl groups at positions 1 and 5 on the pyrazole ring, along with an acetonitrile group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromo and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole
  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile is unique due to the specific positioning of the bromo and nitrile groups, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)10-11(5)2/h3H2,1-2H3

InChI Key

XNBPPBNACMGAPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)CC#N)Br

Origin of Product

United States

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